molecular formula C10H11BrO3S B1293351 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid CAS No. 951894-04-5

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1293351
CAS No.: 951894-04-5
M. Wt: 291.16 g/mol
InChI Key: VHGBIHDRHHFLMP-UHFFFAOYSA-N
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Description

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid is an organic compound that features a brominated thiophene ring attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid typically involves the acylation of 3-bromothiophene with a suitable acylating agent such as succinyl chloride in the presence of a catalyst like aluminum chloride . The reaction proceeds through the formation of an intermediate, which is then further processed to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of less toxic solvents and reagents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid involves its interaction with various molecular targets. The brominated thiophene ring can participate in electron transfer processes, while the valeric acid moiety can interact with biological receptors. These interactions can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methoxythiophene
  • 3-Bromo-2-thienylboronic acid
  • 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one

Uniqueness

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid is unique due to its combination of a brominated thiophene ring and a valeric acid backbone. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and materials science .

Properties

IUPAC Name

5-(3-bromothiophen-2-yl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3S/c1-6(5-9(13)14)4-8(12)10-7(11)2-3-15-10/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGBIHDRHHFLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=C(C=CS1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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